Hexakis(trimethylsiloxy)disiloxane

Vue d'ensemble

Description

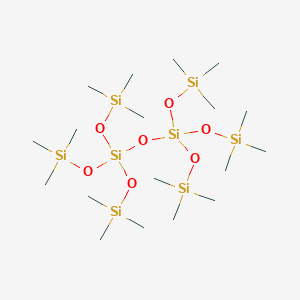

Hexakis(trimethylsiloxy)disiloxane is an organosilicon compound with the chemical formula [(CH₃)₃SiO]₆Si₂O. It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This compound is known for its unique structure, consisting of two silicon atoms connected by an oxygen bridge, with each silicon atom bonded to three trimethylsiloxy groups. This structure imparts significant stability and hydrophobicity to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hexakis(trimethylsiloxy)disiloxane can be synthesized through the reaction of trimethyliodosilane with hexaalkoxydisiloxane. This reaction typically yields this compound in high purity and yield . Another method involves the reaction of tetrakis(trimethylsiloxy)silane with sodium hydroxide in ethanol, which leads to the formation of this compound along with other silicate species .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrosilylation reactions. These reactions are catalyzed by transition metals and involve the addition of silicon-hydrogen bonds to unsaturated carbon bonds, such as alkenes and alkynes . This method is favored due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Hexakis(trimethylsiloxy)disiloxane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydroxide, which facilitates the substitution of trimethylsiloxy groups . Ethanol is often used as a solvent in these reactions .

Major Products

The major products formed from reactions involving this compound include silanols, siloxanes, and various substituted siloxanes .

Applications De Recherche Scientifique

Hexakis(trimethylsiloxy)disiloxane has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which hexakis(trimethylsiloxy)disiloxane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds contribute to the compound’s stability and hydrophobicity, making it useful in various applications. The molecular targets and pathways involved include interactions with other silicon-based compounds and the formation of siloxane networks .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrakis(trimethylsiloxy)silane: Similar in structure but contains only one silicon atom bonded to four trimethylsiloxy groups.

Polydimethylsiloxane: A polymeric organosilicon compound widely used in various applications due to its flexibility and stability.

Tetracosamethylcyclododecasiloxane: Another siloxane compound with a cyclic structure, used in similar applications.

Uniqueness

Hexakis(trimethylsiloxy)disiloxane is unique due to its specific structure, which provides a balance of stability and reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications.

Activité Biologique

Hexakis(trimethylsiloxy)disiloxane, a siloxane compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine and industry.

| Property | Value |

|---|---|

| Molecular Formula | C18H54O7Si8 |

| Molecular Weight | 607.3 g/mol |

| Density | 0.925 g/cm³ |

| Boiling Point | 409.1 °C at 760 mmHg |

| Flash Point | 192.1 °C |

This compound exhibits various biological activities attributed to its siloxane structure, which allows for unique interactions with biological macromolecules. Recent studies have indicated that it possesses significant antioxidant and antidiabetic properties.

Antioxidant Activity

Research has demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant potential was assessed through molecular docking studies, which indicated high binding affinities to antioxidant proteins, suggesting its efficacy in protecting cells from oxidative damage .

Antidiabetic Activity

Molecular docking analysis has revealed that this compound displays strong interactions with enzymes involved in glucose metabolism, such as alpha-glucosidase. Its binding affinity was found to be superior to that of established antidiabetic agents like Acarbose, indicating its potential as a therapeutic agent for managing diabetes .

Case Studies and Research Findings

- In Vitro Studies : A study involving the methanolic extract of Hibiscus rosa sinensis identified this compound among other compounds. The extract showed significant antidiabetic and antioxidant activities, with this compound contributing to these effects through competitive inhibition of key metabolic enzymes .

- Molecular Docking Studies : The compound was subjected to computational analysis to predict its interaction with various biological targets. It exhibited promising binding energies against multiple receptor proteins associated with antioxidant defense mechanisms and metabolic regulation .

- Pharmacological Profiles : this compound has been noted for its low toxicity and high biocompatibility, making it suitable for pharmaceutical applications. Its siloxane backbone provides stability and flexibility, which are advantageous in drug formulation .

Potential Applications

- Pharmaceuticals : Given its antioxidant and antidiabetic properties, this compound could be developed into a novel therapeutic agent for managing oxidative stress-related diseases and diabetes.

- Cosmetics : Its ability to stabilize formulations while providing skin protection against oxidative damage makes it a valuable ingredient in cosmetic products.

- Material Science : The compound's unique chemical structure allows it to be used in the development of advanced materials with specific functional properties.

Propriétés

IUPAC Name |

tris(trimethylsilyl) tris(trimethylsilyloxy)silyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H54O7Si8/c1-26(2,3)19-32(20-27(4,5)6,21-28(7,8)9)25-33(22-29(10,11)12,23-30(13,14)15)24-31(16,17)18/h1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVIBKXXPKFBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54O7Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576556 | |

| Record name | 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl tris(trimethylsilyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18602-90-9 | |

| Record name | 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl tris(trimethylsilyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.